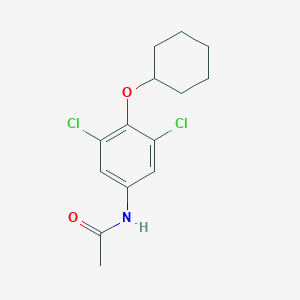
N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine atoms and a cyclohexyloxy group, along with an acetamide functional group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenol as the starting material.
Cyclohexylation: The phenol group is then reacted with cyclohexyl chloride in the presence of a strong base such as potassium carbonate to form 3,5-dichloro-4-cyclohexyloxyphenol.
Acetylation: The resulting phenol is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Chloro-substituted phenols and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may be used in the treatment of various diseases due to its biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3,5-Dichlorophenol: Similar structure but lacks the cyclohexyloxy and acetamide groups.
N-(3,5-dichlorophenyl)acetamide: Similar to the target compound but without the cyclohexyloxy group.
3,5-Dichloro-4-hydroxybenzaldehyde: Similar phenolic structure but with an aldehyde group instead of acetamide.
Uniqueness: N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide is unique due to the presence of both the cyclohexyloxy and acetamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9(18)17-10-7-12(15)14(13(16)8-10)19-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVJSNZGSHDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)OC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
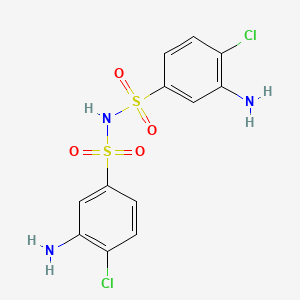
![N-[2-(4-chlorophenyl)sulfonylethyl]-N-ethylaniline](/img/structure/B8046135.png)
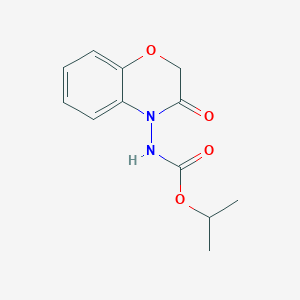
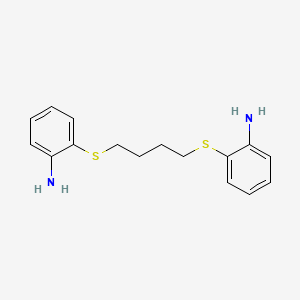
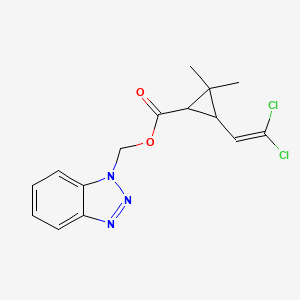
![[4-(4-Methoxyquinazolin-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B8046160.png)
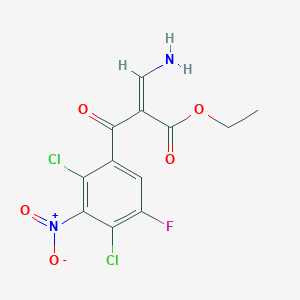
![N-[bis(butylsulfanyl)methylidene]methanesulfonamide](/img/structure/B8046187.png)
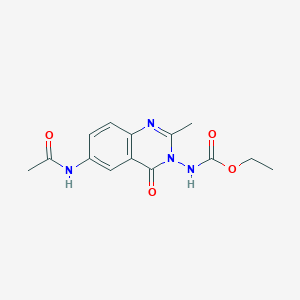
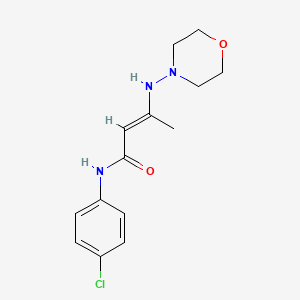
![N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B8046212.png)
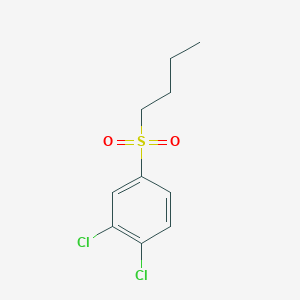
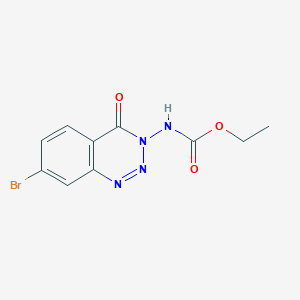
![(2Z)-2-[(4E)-3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B8046232.png)
